2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
Description
2-((3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic pyrimidoindole derivative designed as a selective Toll-like receptor 4 (TLR4) modulator. Its core structure features a pyrimido[5,4-b]indole scaffold substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide side chain at position 2, terminated by a phenethyl group. This compound is part of a broader class of TLR4 ligands investigated for immunomodulatory applications .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-2-35-21-14-12-20(13-15-21)32-27(34)26-25(22-10-6-7-11-23(22)30-26)31-28(32)36-18-24(33)29-17-16-19-8-4-3-5-9-19/h3-15,30H,2,16-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPIYUHHKRDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with significant potential for various biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.57 g/mol. The compound features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
Research indicates that compounds containing the pyrimido[5,4-b]indole structure exhibit various biological properties such as:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its anticancer effects.
- Anticancer Properties : Studies have demonstrated that similar derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Summary
The following table summarizes the biological activities associated with the compound and related derivatives:
Case Studies
- Anticancer Activity : A study on derivatives of pyrimido[5,4-b]indoles demonstrated significant inhibition of tumor growth in murine models. The lead compounds showed a reduction in tumor size by up to 70% compared to controls .
- Antimicrobial Efficacy : In vitro studies have shown that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the strain tested .
- Immunomodulatory Effects : Research indicated that certain modifications to the compound enhanced its ability to stimulate type I interferon pathways while reducing pro-inflammatory cytokine release, suggesting potential applications in autoimmune diseases .
Structure-Activity Relationship (SAR)
The biological activity of this class of compounds often depends on specific structural features:
- Substitution Patterns : Variations in substituents on the indole ring significantly influence potency and selectivity.
- Functional Groups : The presence of electron-withdrawing groups has been linked to increased antimicrobial activity, whereas electron-donating groups may enhance anticancer properties .
Comparison with Similar Compounds
Core Modifications
- Position 3 Substitution :
- Target Compound : 4-Ethoxyphenyl group (electron-donating, moderate lipophilicity).
- Compound 1Z105 () : Phenyl group with a methyl substituent at position 5 of the indole core. The methyl group increases steric bulk but reduces electronic modulation .
- Compound 2B182C () : 8-(Furan-2-yl) substitution enhances TLR4 activation potency in both human and mouse models, likely due to furan’s hydrogen-bonding capacity .
Thioacetamide Side Chain Modifications
- Target Compound: N-Phenethyl group (aromatic, moderate flexibility). Compound 19 (): N-(Furan-2-ylmethyl) group combines aromaticity with polarity, balancing solubility and binding affinity . Compound 18 (): N-(Naphthalen-2-yl) group increases hydrophobicity, which may limit aqueous solubility but enhance receptor docking .
Oxidation State of Sulfur
- Compound 2 () : Sulfonyl (-SO₂-) group instead of thio (-S-). Oxidation reduces nucleophilicity and alters binding kinetics, often diminishing TLR4 activity .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
